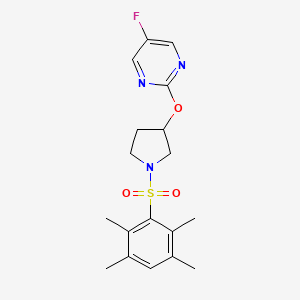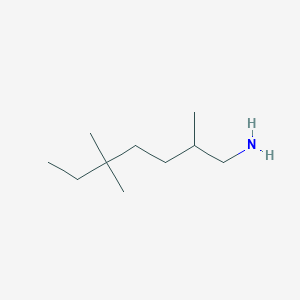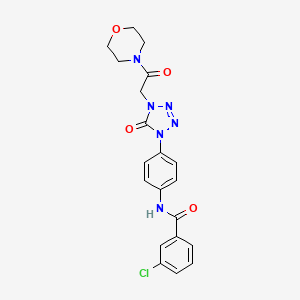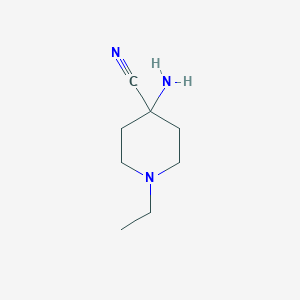
N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is a compound that is used as a ligand in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .
Synthesis Analysis
The synthesis of this compound involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the pyrrolidine ring and its derivatives . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving “this compound” are influenced by steric factors . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation . N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs have also been studied .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its molecular structure . The compound has a molecular formula of C18H21NO and a molecular weight of 267.371 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has developed methods for synthesizing various pyrrolidine-1-carboxamide derivatives, highlighting their chemical properties and potential for further modification. For instance, a study detailed the synthesis of (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ((S)-BZM; (S)-5a) as a precursor for further pharmaceutical development, utilizing a simple method that starts from 2,6-dimethoxybenzoic acid (Bobeldijk et al., 1990). Another example involves the creation of novel 2-(het)arylpyrrolidine-1-carboxamides with anti-cancer and anti-bacterial activities, indicating the versatility of these compounds for various biological applications (Smolobochkin et al., 2019).
Biological Activities
Compounds structurally related to "N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide" have been investigated for their potential biological activities. For example, studies have explored their roles as analgesic and anti-inflammatory agents, indicating significant therapeutic potential. Joseph M. Muchowski et al. (1985) synthesized and assessed 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids for analgesic and antiinflammatory activity, finding some derivatives to exhibit high potency in relevant assays, which could inform the development of new medications targeting pain and inflammation (Muchowski et al., 1985).
Potential Pharmacological Applications
The structural flexibility and chemical modifiability of pyrrolidine-1-carboxamide derivatives make them attractive candidates for developing new drugs. Their potential pharmacological applications span across various therapeutic areas, including the treatment of cancer, bacterial infections, and possibly neurodegenerative diseases. Research into the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate showcases the synthetic accessibility of these compounds and opens the door for the development of novel therapeutic agents with enhanced activity and selectivity (Calvez et al., 1998).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-9-7-16(8-10-18)17-11-12-21(14-17)19(22)20-13-15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYKTLPLKCGUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.5]decan-8-yl benzoate](/img/structure/B2868664.png)


![6-Benzyl-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2868669.png)


![(2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2868673.png)
amine hydrochloride](/img/structure/B2868674.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2868675.png)

![4-(4-(Trifluoromethoxy)phenyl)-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2868679.png)

